DG(20:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

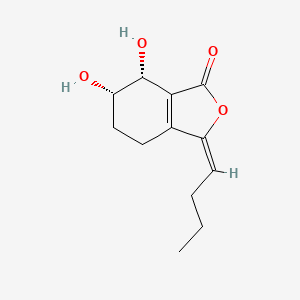

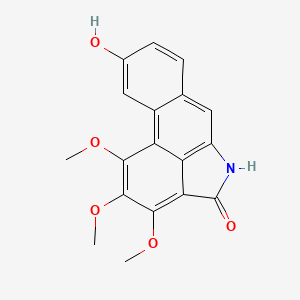

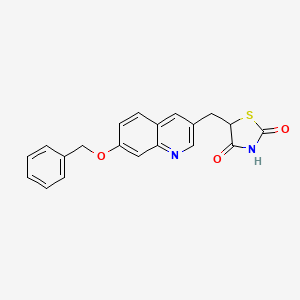

DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol(20:0/20:5n3) or DAG(20:0/20:5N3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:1(13Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.

1-icosanoyl-2-[(5Z,8Z,11ZZ,14Z,17Z)-eicosapentaenoyl]-sn-glycerol is a diacylglycerol 40:5 in which the acyl groups specified are icosanoyl and (5Z,8Z,11ZZ,14Z,17Z)-eicosapentaenoyl respectively, It is a diacylglycerol 40:5 and a 1,2-diacyl-sn-glycerol. It derives from an icosanoic acid and an all-cis-5,8,11,14,17-icosapentaenoic acid.

Aplicaciones Científicas De Investigación

Nuclear Material Analysis

- Delayed Gamma-Ray Spectroscopy : This technique is used to determine the composition of nuclear material samples. An optimized moderator system for a 252Cf neutron point source is developed, resulting in effective neutron fluence and improved practical safeguards capabilities (Rodriguez et al., 2019).

Molecular Liquids Research

- Self-Diffusion Coefficients : Pulsed magnetic field gradient NMR is used to measure self-diffusion coefficients of water and other molecular liquids, with data fitted to a Speedy–Angell power law for reliable standard values (Holz et al., 2000).

Laser-Induced Processes in Ultra-Dense Deuterium

- Emission Spectroscopy : Investigating the emission spectrum in ultra-dense deuterium D(0) induced by a YAG laser. This study supports the cluster model of D(0) and provides insights into rotational transitions (Holmlid, 2017).

Electric Power System Analysis

- Distributed Generation Technologies : This research focuses on the application of distributed generation (DG) in the electric power sector, discussing operational and economical benefits and offering a comprehensive survey of DG types, technologies, and applications (El-Khattam & Salama, 2004).

Oligonucleotide Structural Analysis

- Hydration-Dependent Conformation of Oligonucleotides : FTIR spectroscopy is used to investigate the triple-helical oligonucleotide (dG)20.(dG)20(dC)20, revealing dramatic transitions in the vibrational state of the molecule due to hydration (White & Powell, 1995).

Artificial Neural Network Application

- Predicting Diesel Electric Generator Performance : An ANN model is developed to predict CO2 emissions, efficiency, and other parameters for diesel electric generators, demonstrating the model's reliability and accuracy (Ganesan et al., 2015).

Optical Technology

- Dammann Gratings in Optical Technology : All-dielectric metasurface DGs are studied for their application in laser technology and optical information processing, with emphasis on high efficiency and wide waveband performance (Zheng et al., 2022).

Propiedades

Nombre del producto |

DG(20:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |

|---|---|

Fórmula molecular |

C43H74O5 |

Peso molecular |

671 g/mol |

Nombre IUPAC |

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate |

InChI |

InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20,24,26,30,32,41,44H,3-5,7,9-11,13,15-17,19,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,20-18-,26-24-,32-30-/t41-/m0/s1 |

Clave InChI |

QEOYMVJQPHELJB-YXHLBBQNSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)

![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)

![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)